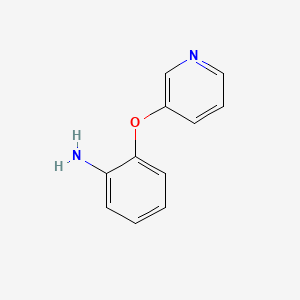

2-(Pyridin-3-yloxy)aniline

Description

BenchChem offers high-quality 2-(Pyridin-3-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-3-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZXPJOTSAXPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506439 | |

| Record name | 2-[(Pyridin-3-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76167-49-2 | |

| Record name | 2-[(Pyridin-3-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-(Pyridin-3-yloxy)aniline

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(pyridin-3-yloxy)aniline, a pivotal intermediate in contemporary medicinal chemistry. This document moves beyond simple procedural lists to offer an in-depth analysis of the strategic considerations underpinning the synthetic pathway, focusing on the widely employed two-step sequence involving an Ullmann condensation followed by catalytic hydrogenation. Causality behind experimental choices, process validation, and analytical confirmation are emphasized to ensure reproducibility and scalability. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic scaffolds for pharmaceutical applications.

Strategic Importance and Retrosynthetic Analysis

The 2-(pyridin-3-yloxy)aniline scaffold is a "privileged" structural motif in modern drug discovery. Its unique three-dimensional arrangement, combining a flexible diaryl ether linkage with the specific hydrogen bonding capabilities of the pyridine and aniline moieties, makes it an ideal pharmacophore for interacting with various biological targets, particularly protein kinases. This scaffold is a cornerstone of several targeted therapies in oncology, most notably as a key fragment in the synthesis of the Bcr-Abl inhibitor Nilotinib.

Our synthetic strategy is best understood through a retrosynthetic disconnection of the target molecule. The primary disconnection occurs at the aryl ether C-O bond, leading to two principal synthons: a pyridinol nucleophile and an activated aminophenyl electrophile, or vice-versa. A secondary, more practical disconnection involves breaking the C-N bond of the aniline, which points to a more robust two-stage approach starting from a nitro-aromatic precursor. This latter strategy is preferred due to the higher reliability and generally milder conditions of nitro group reduction compared to a direct C-N coupling with a pre-formed aniline.

This analysis logically leads to the most common and industrially viable pathway:

-

Step 1: Diaryl Ether Formation via a copper-catalyzed Ullmann condensation (or Nucleophilic Aromatic Substitution, SNAr) between 3-hydroxypyridine and an ortho-nitroaryl halide.

-

Step 2: Nitro Group Reduction of the resulting intermediate, 3-(2-nitrophenoxy)pyridine, to the target aniline, typically achieved through catalytic hydrogenation.

An alternative, more modern approach involves a palladium-catalyzed Buchwald-Hartwig C-O coupling. While often providing higher yields and milder conditions, the cost and sensitivity of the palladium catalysts and specialized ligands can make the traditional copper-catalyzed Ullmann reaction more attractive for large-scale synthesis.[1] This guide will focus on the Ullmann pathway.

Synthetic Workflow and Mechanism

The overall two-step synthesis is a robust and well-established procedure. The selection of starting materials is critical: 1-fluoro-2-nitrobenzene is an excellent electrophile for the initial SNAr/Ullmann coupling due to the high electronegativity of fluorine and the strong electron-withdrawing effect of the ortho-nitro group, which activates the aromatic ring towards nucleophilic attack.

Overall Synthetic Scheme

Caption: High-level workflow for the two-step synthesis.

Mechanism of the Ullmann Condensation

The Ullmann condensation for diaryl ether synthesis is a copper-catalyzed cross-coupling reaction.[2] While the precise mechanism has been subject to extensive study, a generally accepted catalytic cycle involves the following key steps:

-

Deprotonation: The base (e.g., potassium carbonate) deprotonates the hydroxyl group of 3-hydroxypyridine to form the more nucleophilic potassium pyridin-3-olate.

-

Oxidative Addition: The aryl halide (1-fluoro-2-nitrobenzene) undergoes oxidative addition to a Cu(I) species, forming a Cu(III)-aryl complex.

-

Ligand Exchange: The pyridin-3-olate displaces the halide from the copper center.

-

Reductive Elimination: The C-O bond is formed through reductive elimination, yielding the diaryl ether product, 3-(2-nitrophenoxy)pyridine, and regenerating the active Cu(I) catalyst.

Sources

2-(Pyridin-3-yloxy)aniline chemical properties

An In-Depth Technical Guide to 2-(Pyridin-3-yloxy)aniline: Properties, Synthesis, and Applications

Introduction

2-(Pyridin-3-yloxy)aniline is a heterocyclic aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a diaryl ether, it incorporates both an aniline and a pyridine moiety, two pharmacologically relevant scaffolds.[1][2] This unique structural combination imparts a distinct set of chemical properties, making it a valuable and versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental properties of 2-(Pyridin-3-yloxy)aniline are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.

| Property | Value | Source |

| CAS Number | 76167-49-2 | [4] |

| Molecular Formula | C₁₁H₁₀N₂O | [4][5] |

| Molecular Weight | 186.21 g/mol | [4] |

| Appearance | Solid | [4] |

| InChI Key | TXZXPJOTSAXPBZ-UHFFFAOYSA-N | [4][5] |

| SMILES | NC1=CC=CC=C1OC2=CN=CC=C2 | [4] |

| Monoisotopic Mass | 186.07932 Da | [5] |

Synthesis and Purification

The most common and effective method for synthesizing 2-(Pyridin-3-yloxy)aniline is through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation (or Ullmann-type) reaction.[6][7] This method is a cornerstone of diaryl ether synthesis.

Causality of Experimental Design

The Ullmann condensation is ideally suited for this transformation. It facilitates the formation of a C-O bond between an aryl halide and a phenol. In this specific synthesis, 2-aminophenol provides the nucleophilic phenoxide, and an activated pyridine derivative (such as 3-bromopyridine or 3-iodopyridine) serves as the electrophilic partner. The choice of a copper catalyst is critical; copper(I) salts, often in combination with a ligand, are effective in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion needed for the coupling reaction. High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure the reactants remain in solution at the elevated temperatures required for the reaction to proceed efficiently.[6]

Detailed Experimental Protocol: Ullmann Condensation

-

Reagent Preparation : In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine 2-aminophenol (1.0 eq.), 3-bromopyridine (1.1 eq.), copper(I) iodide (0.1 eq.), a suitable ligand such as L-proline or 1,10-phenanthroline (0.2 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition : Add a sufficient volume of dry, degassed N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to dissolve the reactants.

-

Reaction Execution : Heat the reaction mixture to a temperature between 120-150 °C. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically runs for 12-24 hours.

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure 2-(Pyridin-3-yloxy)aniline.

Synthesis Workflow Diagram

Caption: Ullmann condensation workflow for 2-(Pyridin-3-yloxy)aniline synthesis.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-(Pyridin-3-yloxy)aniline is governed by its three key structural components: the aniline ring, the pyridine ring, and the diaryl ether linkage.

-

Aniline Moiety : The primary amine (-NH₂) group is a strong activating, ortho-, para-director for electrophilic aromatic substitution reactions (e.g., halogenation, nitration).[8] However, the basicity of the amine makes it susceptible to protonation under acidic conditions, which forms a deactivating -NH₃⁺ group, directing subsequent substitution to the meta-position.[8] The amine can also undergo diazotization to form a diazonium salt, a versatile intermediate for introducing a wide range of functional groups.

-

Pyridine Moiety : The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself is electron-deficient compared to benzene, making it less reactive towards electrophilic substitution but more susceptible to nucleophilic aromatic substitution, especially if a leaving group is present at the 2- or 4-position.

-

Diaryl Ether Linkage : The ether bond is generally stable to many reaction conditions but provides a flexible linker between the two aromatic systems, influencing the overall conformation of the molecule.

This combination of functionalities allows for selective modification at multiple sites, making it a highly adaptable scaffold for building molecular libraries.

Key Reactive Sites Diagram

Caption: Functional domains governing the reactivity of the molecule.

Applications in Medicinal Chemistry and Drug Development

The pyridine and aniline motifs are prevalent in a vast number of FDA-approved drugs and biologically active compounds.[2] The 2-(pyridin-3-yloxy)aniline scaffold serves as a key intermediate for molecules targeting a range of diseases. Its structure is particularly relevant as a "hinge-binding" motif in kinase inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor with the kinase hinge region, a common interaction pattern for this class of drugs.

Derivatives can be designed to explore structure-activity relationships (SAR) by modifying either the aniline or pyridine rings. For instance, substitution on the aniline ring can modulate lipophilicity and introduce new vector interactions with the target protein, while modifications to the pyridine ring can fine-tune basicity and steric properties.

| Therapeutic Target Class | Rationale for Scaffold Use | Potential Modifications |

| Protein Kinases (e.g., EGFR, VEGFR) | Pyridine nitrogen acts as a hinge-binding hydrogen bond acceptor. The aniline can be functionalized to occupy adjacent hydrophobic pockets. | Acylation/sulfonylation of the aniline; substitution on the aniline or pyridine rings. |

| GPCRs (e.g., mGluR5) | The diaryl ether scaffold provides the correct geometry to position functional groups for receptor interaction. | Introduction of polar groups to enhance solubility; bioisosteric replacement of rings. |

| DNA Gyrase/Topoisomerase | The planar aromatic system can intercalate with DNA bases or interact with the enzyme's active site. | Addition of substituents to modulate stacking interactions and target binding. |

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of 2-(Pyridin-3-yloxy)aniline.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on both the aniline and pyridine rings would appear in the range of δ 6.5-8.5 ppm. A broad singlet corresponding to the -NH₂ protons would also be present. |

| ¹³C NMR | Signals for 11 distinct aromatic carbons would be expected. Carbons attached to the oxygen and nitrogen atoms would show characteristic downfield shifts.[9] |

| Mass Spectrometry | The molecular ion peak ([M]+ or [M+H]+) would be observed at m/z 186 or 187, respectively.[5] |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching for the diaryl ether (around 1200-1250 cm⁻¹), and C=N/C=C stretching for the aromatic rings. |

Safety and Handling

2-(Pyridin-3-yloxy)aniline requires careful handling in a laboratory setting. It is classified as an irritant and is harmful if swallowed or comes into contact with skin.[4]

-

GHS Pictogram : GHS07 (Exclamation Mark)[4]

-

Signal Word : Warning[4]

-

Hazard Statements :

-

Precautionary Statements :

-

P264: Wash skin thoroughly after handling.[11]

-

P270: Do not eat, drink or smoke when using this product.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][11]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

Handling : Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

2-(Pyridin-3-yloxy)aniline is a strategically important chemical intermediate with a rich set of functionalities that make it highly valuable for synthetic and medicinal chemistry. Its established synthesis via the Ullmann condensation and the distinct reactivity of its constituent aniline and pyridine rings provide a robust platform for the development of novel, complex molecules. For drug development professionals, this compound represents a privileged scaffold with proven utility, particularly in the rational design of kinase inhibitors and other targeted therapeutics. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount to unlocking its full potential in research and development.

References

-

Supplementary Information - Hydroboration of N-benzylideaniline. Royal Society of Chemistry. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. [Link]

-

3-(Pyridin-2-yloxy)aniline | C11H10N2O. PubChem. [Link]

-

4-(Pyridin-3-Yloxy)Aniline | C11H10N2O. PubChem. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

4-(pyridin-3-yloxy)aniline - Physico-chemical Properties. ChemBK. [Link]

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Research Journal of Pharmacy and Technology. [Link]

-

2-(pyridin-3-yloxy)aniline (C11H10N2O). PubChemLite. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Ullmann reaction. Wikipedia. [Link]

-

Ullmann reaction | PPTX. Slideshare. [Link]

-

Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

2-(3-Pyridinylmethoxy)aniline, N-methyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

2-(Pyridin-3-yloxy)aniline. Hangzhou Chentong Biochemical Technology Co., Ltd.. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

Reactions of Aniline. Chemistry Steps. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(Pyridin-3-yloxy)aniline DiscoveryCPR 76167-49-2 [sigmaaldrich.com]

- 5. PubChemLite - 2-(pyridin-3-yloxy)aniline (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 9. rsc.org [rsc.org]

- 10. 3-(Pyridin-2-yloxy)aniline | C11H10N2O | CID 13150573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. geneseo.edu [geneseo.edu]

- 12. fishersci.ca [fishersci.ca]

A Comprehensive Technical Guide to 2-(Pyridin-3-yloxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Value of the Pyridinyloxyaniline Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and versatile biological activity is perpetual. Among these, the pyridinyloxyaniline core has emerged as a privileged structure, particularly in the realm of kinase inhibitor development. This guide provides an in-depth technical exploration of a specific, yet representative, member of this class: 2-(Pyridin-3-yloxy)aniline (CAS Number: 76167-49-2).

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and a framework for the practical application of this valuable chemical entity. We will delve into its chemical identity, strategic synthetic routes, and its potential as a cornerstone for the next generation of targeted therapeutics.

Section 1: Molecular Identity and Physicochemical Profile

2-(Pyridin-3-yloxy)aniline is a biaryl ether amine, a structural motif that marries the electron-rich aniline ring with the hydrogen-bond accepting capabilities of a pyridine ring. This combination is a frequent feature in molecules designed to interact with the ATP-binding sites of protein kinases.[1]

Core Chemical Properties

A summary of the key physicochemical properties of 2-(Pyridin-3-yloxy)aniline is presented in the table below. These parameters are critical for anticipating its behavior in both synthetic and biological systems.

| Property | Value | Source |

| CAS Number | 76167-49-2 | |

| Molecular Formula | C₁₁H₁₀N₂O | |

| Molecular Weight | 186.21 g/mol | |

| Appearance | Solid | [2] |

| Purity | Typically >95% | [2] |

| InChI Key | TXZXPJOTSAXPBZ-UHFFFAOYSA-N | |

| SMILES | NC1=CC=CC=C1OC2=CN=CC=C2 |

Spectroscopic Signature (Predicted)

-

¹H NMR: Protons on the aniline and pyridine rings will appear in the aromatic region (typically δ 6.5-8.5 ppm). The protons ortho and para to the amine group on the aniline ring will be shifted upfield compared to those on the pyridine ring. The protons on the pyridine ring will exhibit characteristic coupling patterns.

-

¹³C NMR: The spectrum will show 11 distinct signals in the aromatic region, with carbons bonded to nitrogen and oxygen appearing at lower field strengths.

-

IR Spectroscopy: Key absorbances are expected for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-O-C asymmetric stretching of the diaryl ether. Aromatic C-H and C=C stretching vibrations will also be prominent.[3]

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 186.0793.[4] Common fragmentation patterns would involve the cleavage of the ether bond.

Section 2: Strategic Synthesis Methodologies

The construction of the C-O ether linkage between the aniline and pyridine rings is the central challenge in the synthesis of 2-(Pyridin-3-yloxy)aniline. Two primary palladium- and copper-catalyzed cross-coupling reactions are the most effective strategies: the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the availability of starting materials, desired reaction conditions, and scale.

The Ullmann Condensation Approach

The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of diaryl ethers.[5] In the context of synthesizing 2-(Pyridin-3-yloxy)aniline, this would involve the coupling of a 2-aminophenol derivative with a 3-halopyridine or vice-versa.

Conceptual Workflow: Ullmann Condensation

Caption: Ullmann condensation for 2-(Pyridin-3-yloxy)aniline synthesis.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminophenol (1.0 eq), 3-bromopyridine (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to 150-160 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

-

Copper(I) Iodide: CuI is a common and effective catalyst for Ullmann condensations.[5]

-

Potassium Carbonate: A strong base is required to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide.

-

High Temperature and Polar Aprotic Solvent: These conditions are typically necessary to achieve a reasonable reaction rate for the Ullmann condensation.[5]

The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[6] While typically used for C-N bond formation, a variation, the Buchwald-Hartwig ether synthesis, can be employed for C-O bond formation. This method often proceeds under milder conditions than the Ullmann condensation.[7]

Conceptual Workflow: Buchwald-Hartwig Ether Synthesis

Caption: Buchwald-Hartwig synthesis of 2-(Pyridin-3-yloxy)aniline.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: In a glovebox, charge a Schlenk tube with a stir bar, 2-bromoaniline (1.0 eq), 3-hydroxypyridine (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous toluene or dioxane to the Schlenk tube.

-

Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Causality Behind Choices:

-

Palladium Catalyst and Phosphine Ligand: The combination of a palladium source and a bulky, electron-rich phosphine ligand like Xantphos is crucial for the catalytic cycle of the Buchwald-Hartwig reaction.[8]

-

Cesium Carbonate: A strong, non-nucleophilic base is required for the deprotonation of the hydroxyl group.

-

Anhydrous Conditions: The catalytic cycle is sensitive to moisture, so anhydrous solvents and an inert atmosphere are essential.

Section 3: Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are paramount to ensure the quality of the final compound for subsequent applications.

Purification Strategy

Flash column chromatography on silica gel is the standard method for purifying 2-(Pyridin-3-yloxy)aniline. A gradient elution system, typically with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), is effective. The polarity of the eluent should be gradually increased to first elute nonpolar impurities and then the desired product.

Analytical Characterization

-

TLC: To monitor reaction progress and identify the appropriate solvent system for column chromatography.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule and assess its purity.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Purity Assessment (HPLC/UPLC): To determine the purity of the final product with high accuracy.

Section 4: Applications in Drug Discovery and Development

The 2-(pyridin-3-yloxy)aniline scaffold is of significant interest in drug discovery, primarily due to its prevalence in kinase inhibitors.[9] The pyridine nitrogen can act as a crucial hydrogen bond acceptor, often interacting with the "hinge region" of the kinase ATP-binding pocket.[1] The aniline nitrogen provides a convenient vector for further chemical modification, allowing for the introduction of various side chains to target other regions of the ATP pocket, thereby enhancing potency and selectivity.[1]

Logical Relationship: Scaffold to Kinase Inhibition

Caption: Role of the scaffold in kinase inhibition.

As a Building Block for Kinase Inhibitors

The primary amine of 2-(pyridin-3-yloxy)aniline can be readily acylated, alkylated, or used in further cross-coupling reactions to build a library of derivatives for screening against a panel of kinases. For example, reaction with a carboxylic acid or acid chloride can introduce a variety of substituents designed to probe the solvent-exposed region of the ATP binding site.

Structure-Activity Relationship (SAR) Studies

This molecule is an excellent starting point for SAR studies. Modifications can be systematically made to both the aniline and pyridine rings to understand how these changes affect biological activity. For instance, the introduction of substituents on the aniline ring can modulate the electronic properties and steric bulk, influencing binding affinity and pharmacokinetic properties.

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(Pyridin-3-yloxy)aniline.

-

Hazard Classifications: May be harmful if swallowed and may cause skin sensitization.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][12]

Conclusion

2-(Pyridin-3-yloxy)aniline is more than just a chemical compound; it is a strategic building block with significant potential in the field of drug discovery. Its synthesis, while requiring careful execution of modern cross-coupling methodologies, is well within the capabilities of a standard organic chemistry laboratory. A thorough understanding of its properties, synthetic routes, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this scaffold in the design and development of novel therapeutic agents. The insights provided herein are intended to serve as a robust foundation for further innovation and discovery.

References

-

Material Safety Data Sheet. 2 3 0 Material Safety Data Sheet. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

PubChemLite. 2-(pyridin-3-yloxy)aniline (C11H10N2O). [Link]

-

National Institutes of Health. 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. [Link]

-

Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

Slideshare. Ullmann reaction | PPTX. [Link]

-

ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Wiley Online Library. Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. [Link]

-

SpectraBase. 2-(3-Pyridinylmethoxy)aniline, N-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 3-(Pyridin-2-yloxy)aniline. [Link]

-

National Institutes of Health. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. [Link]

-

ResearchGate. PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. [Link]

-

PubMed. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. [Link]

-

MDPI. Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. [Link]

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

National Institutes of Health. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]

- Google Patents.

-

PubChem. 4-(Pyridin-3-Yloxy)Aniline. [Link]

-

PubChemLite. 3-(pyridin-2-yloxy)aniline (C11H10N2O). [Link]

-

杭州辰通生化科技有限公司. 2-(Pyridin-3-yloxy)aniline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(Pyridin-3-yloxy)-phenylamine | CymitQuimica [cymitquimica.com]

- 3. m.youtube.com [m.youtube.com]

- 4. PubChemLite - 2-(pyridin-3-yloxy)aniline (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.ca [fishersci.ca]

- 11. actylislab.com [actylislab.com]

- 12. 76167-49-2|2-(Pyridin-3-yloxy)aniline|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-(Pyridin-3-yloxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(Pyridin-3-yloxy)aniline (CAS: 76167-49-2), a key building block in medicinal chemistry and materials science.[1] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to offer a robust characterization of the molecule's structure. We delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a discussion of expected spectral features, detailed experimental protocols for data acquisition, and an interpretation framework grounded in the principles of chemical structure and reactivity. The guide aims to serve as a definitive reference for the analytical characterization of this compound, ensuring scientific integrity and enabling reproducible, high-quality research.

Introduction: The Structural Significance of 2-(Pyridin-3-yloxy)aniline

2-(Pyridin-3-yloxy)aniline is a diaryl ether containing both an aniline and a pyridine moiety. This unique combination of functional groups makes it a valuable scaffold in the synthesis of pharmacologically active compounds and functional materials. The aniline portion provides a nucleophilic center and a site for further functionalization, while the pyridine ring introduces a basic nitrogen atom, influencing solubility, polarity, and potential for metal coordination.

Accurate and unambiguous structural confirmation is the cornerstone of chemical research and development. Spectroscopic techniques are the most powerful tools for this purpose, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide explains the causality behind experimental choices and provides self-validating protocols to ensure the confident identification and quality assessment of 2-(Pyridin-3-yloxy)aniline.

Molecular Structure and Spectroscopic Overview

The foundational step in interpreting spectroscopic data is a thorough analysis of the molecule's structure. 2-(Pyridin-3-yloxy)aniline (C₁₁H₁₀N₂O) consists of an aniline ring linked to the 3-position of a pyridine ring via an ether oxygen.

-

Key Functional Groups:

-

Primary Aromatic Amine (-NH₂)

-

Diaryl Ether (Ar-O-Ar')

-

Pyridine Ring (Heteroaromatic system)

-

Aniline Ring (Electron-rich aromatic system)

-

Each of these groups imparts characteristic signals in NMR, IR, and MS analyses, which we will explore in detail.

Caption: Structure of 2-(Pyridin-3-yloxy)aniline with proton numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the elucidation of organic structures. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Due to the scarcity of published experimental spectra for 2-(Pyridin-3-yloxy)aniline, this section focuses on a predictive analysis based on established chemical shift principles and data from analogous structures.[2][3][4]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aniline and pyridine ring protons, as well as a broad signal for the amine protons. The electron-donating amine group and the electron-withdrawing ether and pyridine functionalities will dictate the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

|---|---|---|---|---|

| NH₂ | 3.5 - 5.0 | broad singlet | - | Exchangeable protons, broad signal. |

| H¹, H², H³ | 6.7 - 7.3 | multiplets | ~7-8 (ortho, meta) | Protons on the aniline ring, complex overlapping pattern. |

| H⁷ | 7.3 - 7.5 | dd | ~8.5, 2.5 | Pyridine proton ortho to oxygen, meta to nitrogen. |

| H⁴ | 8.2 - 8.4 | dd | ~4.5, 1.5 | Pyridine proton ortho to nitrogen. |

| H⁶ | 8.4 - 8.6 | d | ~2.5 | Pyridine proton between oxygen and nitrogen. |

| H⁵ | 7.4 - 7.6 | dd | ~8.5, 4.5 | Pyridine proton meta to oxygen and nitrogen. |

Note: Predictions are based on additive models and analysis of similar structures. Actual values may vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming a deuterated solvent like CDCl₃ or DMSO-d₆.[5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted δ (ppm) | Rationale |

|---|---|---|

| Aniline Ring (C-NH₂) | 140 - 145 | Carbon attached to electron-donating amine. |

| Aniline Ring (C-O) | 148 - 153 | Carbon attached to electronegative oxygen. |

| Aniline Ring (CH) | 115 - 130 | Standard aromatic region. |

| Pyridine Ring (C-O) | 153 - 158 | Carbon attached to oxygen, deshielded. |

| Pyridine Ring (CH ortho to N) | 145 - 150 | Deshielded by adjacent nitrogen. |

| Pyridine Ring (CH para to N) | 120 - 125 | Less affected by nitrogen's deshielding. |

| Pyridine Ring (CH meta to N) | 123 - 135 | Intermediate deshielding. |

Experimental Protocol: NMR Data Acquisition

The choice of solvent and sample concentration is critical for acquiring high-quality NMR data. Deuterated solvents are required to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[7][8]

Step-by-Step Methodology:

-

Sample Preparation: Weigh 5-10 mg of 2-(Pyridin-3-yloxy)aniline and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[9]

-

Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[10]

-

Spectrometer Setup: Place the NMR tube in the spectrometer's autosampler or manual probe.

-

Locking and Shimming: The instrument software will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.[7]

-

Acquisition: Acquire a standard ¹H spectrum (typically 8-16 scans). Following this, acquire a ¹³C spectrum, which will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for identifying the presence of specific functional groups. For 2-(Pyridin-3-yloxy)aniline, we expect to see characteristic absorptions for the N-H, C-O, C-N, and aromatic C-H/C=C bonds.[11]

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3350 - 3450 | N-H Asymmetric & Symmetric Stretch | Medium | Characteristic of a primary aromatic amine (-NH₂). Two distinct bands are expected.[12] |

| 3000 - 3100 | Aromatic C-H Stretch | Medium | Typical for C(sp²)-H bonds in the aniline and pyridine rings. |

| 1580 - 1620 | N-H Bend (Scissoring) & C=C Stretch | Strong | Overlapping region for amine bending and aromatic ring stretching vibrations. |

| 1450 - 1550 | Aromatic C=C Ring Stretch | Medium-Strong | Multiple bands confirming the presence of aromatic systems. |

| 1200 - 1280 | Aryl C-O Asymmetric Stretch | Strong | Characteristic of the diaryl ether linkage. |

| 1250 - 1335 | Aromatic C-N Stretch | Strong | Confirms the bond between the aniline ring and the amino group.[11] |

| 690 - 900 | Aromatic C-H Out-of-Plane Bend | Strong | Pattern depends on the substitution of the aromatic rings. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.[13][14]

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.[15]

-

Sample Application: Place a small amount of solid 2-(Pyridin-3-yloxy)aniline powder directly onto the ATR crystal.[16]

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the solid sample and the crystal surface. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about a molecule's fragmentation pattern, further confirming its identity. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this type of molecule, as it typically keeps the molecular ion intact.[17]

Predicted Mass Spectrometry Data

Based on the molecular formula C₁₁H₁₀N₂O, the exact monoisotopic mass is 186.0793 Da.[18] In ESI-MS, the molecule is expected to be observed primarily as the protonated molecular ion [M+H]⁺.

Table 4: Predicted ESI-MS Adducts for 2-(Pyridin-3-yloxy)aniline

| Adduct Ion | Calculated m/z | Rationale |

|---|---|---|

| [M+H]⁺ | 187.0866 | Protonation of the amine or pyridine nitrogen. This is typically the base peak in positive ion mode. |

| [M+Na]⁺ | 209.0685 | Adduct formation with sodium ions often present as trace impurities. |

| [M]⁺˙ | 186.0788 | Molecular ion radical (more common in EI-MS). |

Source: Predicted data from PubChem CID 12673493.[18]

Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. The most likely fragmentation pathway would involve the cleavage of the ether bond, which is often the weakest link in such structures.[19][20] This could lead to fragments corresponding to the aminophenoxy radical (m/z ~109) or the pyridyl cation (m/z ~78).

Experimental Protocol: ESI-MS Data Acquisition

This protocol outlines a general procedure for obtaining a high-resolution mass spectrum.[21][22]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.[23] A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the [M+H]⁺ signal.

-

Infusion: The sample can be directly infused into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Alternatively, it can be injected through an HPLC system for analysis of mixtures.

-

Ionization: The sample solution is passed through a high-voltage capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum. Data is typically acquired in positive ion mode to observe the [M+H]⁺ adducts.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the synergistic use of all three techniques. The following workflow illustrates the logical progression from sample preparation to final structural verification.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This guide provides a detailed, predictive, and method-driven overview of the key spectroscopic data for 2-(Pyridin-3-yloxy)aniline. By integrating predicted NMR shifts, characteristic IR vibrational modes, and expected mass spectrometric data, a comprehensive analytical profile of the molecule is established. The provided protocols are designed to be self-validating and adhere to high standards of scientific practice, empowering researchers to confidently characterize this important chemical entity. The combination of these techniques provides an unambiguous confirmation of the molecular structure, which is an essential prerequisite for its application in research and development.

References

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved January 11, 2026, from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved January 11, 2026, from [Link]

-

University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved January 11, 2026, from [Link]

-

University of Oxford, Department of Chemistry. (2018). Sample Preparation Protocol for ESI Accurate Mass Service (PDF). Retrieved January 11, 2026, from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 11, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 11, 2026, from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 11, 2026, from [Link]

-

Henderson, R. A., & McIndoe, J. S. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(1), 21-37. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 11, 2026, from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved January 11, 2026, from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved January 11, 2026, from [Link]

-

Van Bramer, S. E. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Chemical Education, 94(7), 844-850. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved January 11, 2026, from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved January 11, 2026, from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 11, 2026, from [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

-

Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved January 11, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-(pyridin-3-yloxy)aniline. Retrieved January 11, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0154292). Retrieved January 11, 2026, from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 11, 2026, from [Link]

-

Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved January 11, 2026, from [Link]

-

Gawinecki, R., et al. (2002). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 7(9), 637-649. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]

-

Wójcik, M., et al. (2025). Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models? Journal of Chemical Information and Modeling. [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-249. [Link]

-

The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. Retrieved January 11, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 11, 2026, from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. hmdb.ca [hmdb.ca]

- 6. CASPRE [caspre.ca]

- 7. depts.washington.edu [depts.washington.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. agilent.com [agilent.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. youtube.com [youtube.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. phys.libretexts.org [phys.libretexts.org]

- 18. PubChemLite - 2-(pyridin-3-yloxy)aniline (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

A Technical Guide to the Biological Potential of 2-(Pyridin-3-yloxy)aniline Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(pyridin-3-yloxy)aniline scaffold represents a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of targeted therapeutics. This guide provides an in-depth exploration of the diverse biological activities exhibited by analogs of this core structure, with a primary focus on their potential as anticancer and anti-inflammatory agents. We will dissect the key mechanisms of action, particularly their role as kinase inhibitors, and present detailed experimental protocols for their evaluation. By synthesizing data from authoritative sources, this document aims to equip researchers with the foundational knowledge and practical methodologies required to advance the discovery and development of novel drugs based on this versatile chemical framework.

Introduction: The Significance of a Privileged Scaffold

In the landscape of drug discovery, certain chemical motifs consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 2-(pyridin-3-yloxy)aniline core is a prime example, ingeniously combining two critical pharmacophoric elements: the pyridine ring and the aniline moiety.

-

Pyridine Derivatives: The pyridine ring is a bioisostere of a phenyl ring but with distinct electronic properties conferred by the nitrogen atom, which can act as a hydrogen bond acceptor. This feature is instrumental in mediating interactions with biological targets.[1] Pyridine derivatives are integral to a wide array of pharmaceuticals and are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4][5][6]

-

Aniline Derivatives: The aniline fragment provides a crucial hydrogen bond donor group and a versatile anchor point for further chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The transformation of pyridines into anilines is a synthetic strategy that underscores the chemical versatility and value of these structures in drug design.[7]

The fusion of these two components via an ether linkage creates a conformationally influenced structure that has proven highly effective in targeting specific enzyme active sites, particularly within the protein kinase family. This guide will delve into the specific applications and biological activities that have emerged from this promising chemical scaffold.

Key Biological Activities & Mechanisms of Action

Analogs of 2-(pyridin-3-yloxy)aniline have demonstrated significant potential in several therapeutic areas. The following sections detail their most prominent biological activities and the underlying molecular mechanisms.

Anticancer Activity: Precision Targeting of Protein Kinases

The most extensively documented activity of 2-(pyridin-3-yloxy)aniline analogs is their potent inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often deregulated in cancer.[8]

Mechanism of Action: Dual Kinase Inhibition

Many analogs function as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates. A key advantage of this scaffold is its demonstrated ability to act as a dual inhibitor , simultaneously targeting multiple kinases involved in tumor progression and survival.

Notably, derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases .[9][10]

-

c-Met (Mesenchymal-Epithelial Transition Factor): Overexpression or mutation of the c-Met receptor tyrosine kinase is linked to poor prognosis in numerous cancers. It drives cell proliferation, survival, migration, and invasion.

-

Mer Tyrosine Kinase (MerTK): As a member of the TAM (Tyro3, Axl, Mer) family, MerTK is involved in immune evasion and promoting cancer cell survival, making it an attractive therapeutic target.

By inhibiting both c-Met and Mer, these compounds can simultaneously block primary tumor growth and interfere with mechanisms of therapy resistance and metastasis. Certain 2-substituted aniline pyrimidine derivatives have shown potent dual inhibitory activity, with IC50 values in the low nanomolar range.[10][11]

Supporting Evidence & Data

Studies have consistently shown that these compounds exhibit significant antiproliferative activity against a range of human cancer cell lines. For instance, compound 17c (a 2-substituted aniline pyrimidine derivative) demonstrated potent dual inhibition and significant antiproliferative effects.[10]

| Compound | Target Kinase | IC50 (nM) | Antiproliferative Activity (GI50, µM) |

| HepG2 | |||

| 17c | Mer | 6.4 ± 1.8 | 1.29 ± 0.11 |

| c-Met | 26.1 ± 7.7 | ||

| Cabozantinib (Control) | Mer | 5.2 ± 0.7 | 0.85 ± 0.07 |

| c-Met | 13.5 ± 2.1 | ||

| Data synthesized from authoritative studies on Mer/c-Met inhibitors.[10] |

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases. The 2-(pyridin-3-yloxy)aniline scaffold has also given rise to potent anti-inflammatory agents.

Mechanism of Action: Modulation of Inflammatory Pathways

-

α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation: A series of 2-((pyridin-3-yloxy)methyl)piperazines were identified as potent and selective modulators of the α7 nAChR.[12] Activation of this receptor on immune cells, such as macrophages, initiates an anti-inflammatory signaling pathway that can suppress the production of pro-inflammatory cytokines. Interestingly, both agonists and "silent agonists" of this receptor have shown in vivo anti-inflammatory efficacy, suggesting the therapeutic effect may be mediated by a signal transduction pathway independent of ion current.[12]

-

Inhibition of Inflammatory Mediators: Other pyridine derivatives have been shown to directly inhibit the production of key inflammatory mediators in stimulated macrophages.[13] This includes the suppression of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2), which are central to the inflammatory response.[13][14]

Supporting Evidence

In a murine model of allergic lung inflammation, α7 nAChR modulators based on the pyridin-3-yloxy scaffold significantly inhibited cellular infiltration, demonstrating potent in vivo anti-inflammatory effects.[12] Furthermore, various pyridine derivatives have been shown to be effective inhibitors of TNF-alpha production in macrophage-like cell lines (RAW 264.7) and murine microglial cell lines (N9).[14]

Methodologies: Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds. The following sections provide detailed, step-by-step methodologies for key assays.

Experimental Workflow Overview

The evaluation of a new chemical entity typically follows a hierarchical process from initial in vitro screening to more complex cell-based and in vivo assays.

Caption: General workflow for evaluating 2-(Pyridin-3-yloxy)aniline analogs.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for determining the concentration at which a compound inhibits 50% of kinase activity (IC50).

Objective: To quantify the potency of test compounds against specific protein kinases (e.g., c-Met, MerTK).

Materials:

-

Recombinant human kinase (e.g., c-Met, MerTK)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compounds dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

-

Reaction Setup: In a 384-well plate, add the components in the following order:

-

Kinase assay buffer.

-

Test compound dilution (or DMSO for vehicle control).

-

Kinase enzyme.

-

Substrate/ATP mix.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Rationale: This allows the kinase to phosphorylate its substrate. The extent of this reaction will be inversely proportional to the inhibitory activity of the test compound.

-

-

Signal Detection (ADP-Glo™ Method):

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes.

-

Rationale: The amount of ADP generated is directly proportional to kinase activity. The luminescent signal is therefore a direct measure of enzyme activity.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Normalize the data using controls: 0% activity (no enzyme) and 100% activity (DMSO vehicle).

-

Plot the normalized activity versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic or antiproliferative effects of test compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

DMSO

-

96-well clear cell culture plates

-

Multi-channel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt into purple formazan crystals.

-

-

Formazan Solubilization: Carefully remove the culture medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the GI50/IC50 value.

Signaling Pathway Visualization

Understanding the mechanism of action requires visualizing how these compounds interfere with cellular signaling. The diagram below illustrates the inhibition of the c-Met and MerTK pathways.

Sources

- 1. nbinno.com [nbinno.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. ijsat.org [ijsat.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 2-(Pyridin-3-yloxy)aniline

Abstract

The 2-(pyridin-3-yloxy)aniline scaffold, a diaryl ether motif, represents a cornerstone in modern medicinal chemistry. While not a therapeutic agent in its own right, its structural features are pivotal to the biological activity of several advanced drug candidates. This technical guide delves into the history, synthesis, and profound significance of this chemical entity, primarily through the lens of its most prominent derivative, Pimodivir (VX-787), a first-in-class inhibitor of the influenza A virus polymerase PB2 subunit. We will explore the strategic synthetic methodologies for its creation, the causality behind these experimental choices, and its role in shaping the landscape of antiviral drug discovery.

Introduction: A Tale of Two Rings

The history of 2-(pyridin-3-yloxy)aniline is not one of a singular, serendipitous discovery, but rather of its emergence as a "privileged scaffold" through its incorporation into pharmacologically active molecules. The fusion of an aniline ring and a pyridine ring through an ether linkage creates a three-dimensional structure with a specific conformational flexibility and a distribution of electron density that proves highly effective for binding to biological targets. Aniline, a foundational molecule in the dye industry and a precursor to countless pharmaceuticals, brings a versatile aromatic system amenable to further functionalization[1][2]. The pyridine ring, a ubiquitous heterocycle in nature and medicine, introduces a nitrogen atom that can act as a hydrogen bond acceptor, significantly influencing the molecule's solubility and target engagement[3][4].

The true significance of the 2-(pyridin-3-yloxy)aniline core is exemplified by its presence in a new class of antiviral agents, most notably Pimodivir. This guide will therefore use the development of Pimodivir to illuminate the discovery and history of its core chemical constituent.

Synthetic Strategies: Forging the Ether Linkage

The construction of the diaryl ether bond in 2-(pyridin-3-yloxy)aniline and its derivatives is a critical synthetic challenge. Two classical and highly refined methodologies dominate this field: the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods is often dictated by the specific substrates, desired reaction conditions, and functional group tolerance.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, is a copper-catalyzed reaction that forms carbon-oxygen bonds between an aryl halide and an alcohol or phenol[5][6][7][8]. Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper, which limited its substrate scope[5]. However, modern advancements have introduced soluble copper catalysts and ligands that allow for milder reaction conditions.

Generalized Ullmann Condensation Protocol:

-

Reactant Preparation: In a reaction vessel, combine the aryl halide (e.g., 2-chloro or 2-bromonitrobenzene), the phenol (e.g., 3-hydroxypyridine), a copper catalyst (e.g., CuI, Cu2O, or copper powder), a ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine), and a base (e.g., K2CO3, Cs2CO3, or NaOH).

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.

-

Reaction Execution: Heat the mixture to a temperature typically ranging from 100 to 200 °C and maintain for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

The causality behind using a copper catalyst lies in its ability to facilitate the coupling through a proposed mechanism involving an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether. The base is crucial for the deprotonation of the phenol to form the more nucleophilic phenoxide.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Revolution

Developed in the 1990s by Stephen Buchwald and John Hartwig, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen and carbon-oxygen bonds[9][10][11]. It generally offers milder reaction conditions, broader substrate scope, and higher yields compared to the traditional Ullmann condensation[9][12][13].

Generalized Buchwald-Hartwig C-O Coupling Protocol:

-

Catalyst Pre-formation (optional): In a glovebox, pre-form the active Pd(0) catalyst by mixing a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) with a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP).

-

Reactant Combination: To a reaction vessel, add the aryl halide or triflate, the alcohol or phenol, a strong base (e.g., NaOt-Bu, K3PO4, or Cs2CO3), the palladium catalyst, and the ligand.

-

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene, dioxane, or THF.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at temperatures typically ranging from 80 to 120 °C. Monitor the reaction's progress.

-

Work-up and Purification: After completion, cool the mixture, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via column chromatography.

The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states. The mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the alkoxide or phenoxide, and finally, reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst[9][11]. The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst.

Case Study: Pimodivir (VX-787) - The Rise of a PB2 Inhibitor

The development of Pimodivir (formerly VX-787) by Vertex Pharmaceuticals marks a significant milestone in the history of the 2-(pyridin-3-yloxy)aniline scaffold[14][15][16]. Pimodivir is a potent and selective inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, a key component of the viral RNA-dependent RNA polymerase complex[17][18][19][20].

Discovery and Mechanism of Action

Pimodivir was identified through high-throughput screening of a compound library for its ability to inhibit influenza A virus replication[15][20]. Subsequent studies revealed that its mechanism of action involves binding to the cap-binding domain of the PB2 subunit[15][18][20]. This binding event prevents the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs[15][20]. By blocking this essential step, Pimodivir effectively halts viral transcription and replication[18].

The 2-(pyridin-3-yloxy)aniline-related moiety in Pimodivir plays a crucial role in its binding to the PB2 protein. The azaindole ring system, a bioisostere of the aniline portion, and the pyrimidine ring, which contains the pyridin-yloxy fragment, are positioned to make key interactions within the cap-binding pocket[20].

Synthetic Pathway of Pimodivir

The synthesis of Pimodivir involves a multi-step sequence that highlights the application of modern synthetic methodologies. A key step in many reported syntheses is the coupling of a functionalized pyrimidine with an azaindole derivative[14][15]. While the exact industrial synthesis may be proprietary, published routes often employ a Suzuki-Miyaura coupling to form the crucial bond between the pyrimidine and azaindole rings[14]. The pyridin-yloxy fragment is typically introduced earlier in the synthesis of the pyrimidine intermediate.

Physicochemical Properties and Data

The foundational molecule, 2-(pyridin-3-yloxy)aniline, is a solid at room temperature with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [21] |

| Molecular Weight | 186.21 g/mol | [22] |

| CAS Number | 76167-49-2 | |

| Appearance | Solid | |

| SMILES | Nc1ccccc1Oc2cnccc2 | [21] |

| InChI Key | TXZXPJOTSAXPBZ-UHFFFAOYSA-N | [21] |

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic routes to the 2-(pyridin-3-yloxy)aniline core.

Caption: Mechanism of action of Pimodivir (VX-787).

Conclusion

The 2-(pyridin-3-yloxy)aniline scaffold has transitioned from a simple chemical building block to a key component in the development of innovative therapeutics. Its history is intrinsically linked to the advancements in synthetic organic chemistry and the relentless pursuit of novel drug targets. The story of Pimodivir serves as a powerful testament to the importance of this scaffold in medicinal chemistry. As researchers continue to explore new chemical spaces, it is highly probable that the 2-(pyridin-3-yloxy)aniline core and its derivatives will continue to feature in the discovery of next-generation medicines.

References

-

Wang, Y., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. Molecules, 26(4), 935. [Link]

-

Byrn, R. A., et al. (2015). Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit. Antimicrobial Agents and Chemotherapy, 59(3), 1569-1582. [Link]

-

Clark, M. P., et al. (2014). Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of Medicinal Chemistry, 57(15), 6668-6678. [Link]

-

Gobeil, P., et al. (2019). Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection. PLoS ONE, 14(11), e0225575. [Link]

-

New Drug Approvals. (2015). VX 787, PIMODIVIR, for Avian influenza. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. R Discovery. [Link]

-

Kawai, M., et al. (2019). Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 9(11), a034997. [Link]

-

Wikipedia. Pimodivir. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

PubChem. 2-(pyridin-3-yloxy)aniline. [Link]

-

Hangzhou Chentong Biochemical Technology Co., Ltd. 2-(Pyridin-3-yloxy)aniline. [Link]

-

PubChem. 3-(Pyridin-2-yloxy)aniline. [Link]

-

Kumar, A., et al. (2007). 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 6), o2891. [Link]

-

Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(11), 13010-13020. [Link]

- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-